REACTION_SMILES
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[CH3:2][C:3]([CH2:4][CH2:5][CH2:6][CH3:7])([CH3:8])[Mg+:9].[Cl-:1].[Cl:11][C:12]([CH3:13])([CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[Cl:19][CH2:20][CH2:21][CH2:22][C:23](=[O:24])[Cl:25].[ClH:26].[Mg:10]>>[CH3:2][C:3]([CH2:4][CH2:5][CH2:6][CH3:7])([CH3:8])[C:23]([CH2:22][CH2:21][CH2:20][Cl:19])=[O:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(C)(C)[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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CCCCC(C)(C)C(=O)CCCCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |